molecular formula C11H14BrNO B1274578 2-Bromo-N-phenethyl-propionamide CAS No. 626209-17-4

2-Bromo-N-phenethyl-propionamide

Cat. No.: B1274578
CAS No.: 626209-17-4
M. Wt: 256.14 g/mol
InChI Key: KYGVWQHKDRIQKQ-UHFFFAOYSA-N
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Description

Contextualizing α-Bromoamides within Contemporary Synthetic Chemistry

Alpha-bromoamides are a subclass of α-haloamides that serve as highly versatile intermediates in modern organic synthesis. The presence of a bromine atom alpha to the carbonyl group activates the molecule for a variety of nucleophilic substitution reactions, making it a valuable precursor for introducing diverse functional groups. nih.govetprotein.com These compounds are key starting materials for the synthesis of α-amino amides, α-hydroxy amides, and various heterocyclic systems. nih.gov The reactivity of the carbon-bromine bond allows for the construction of complex molecular frameworks through both classical and transition-metal-catalyzed cross-coupling reactions. nih.gov The ability to participate in radical reactions further expands their synthetic utility, enabling the formation of carbon-carbon bonds under mild conditions. acs.org

The synthesis of α-bromoamides can be achieved through several methods, including the bromination of the corresponding amide or the coupling of an amine with an α-bromoacyl halide. Visible-light-mediated C–H bromination using N-bromoamides has also emerged as a powerful technique for site-selective functionalization. acs.org

Academic Significance and Research Focus on N-Phenethyl Amide Architectures

Furthermore, N-phenethyl-N-phenylpropionamide has been identified as a byproduct in some synthetic routes of fentanyl, making its characterization important for forensic analysis and understanding illicit drug manufacturing processes. caymanchem.com Beyond opioids, the N-phenethyl amide scaffold is explored in the development of agents with potential anti-cancer, bronchodilating, and antibacterial activities. chemicalbook.com The stability and synthetic accessibility of this framework make it an attractive platform for the design and discovery of new therapeutic agents.

Physicochemical Properties of 2-Bromo-N-phenethyl-propionamide

The fundamental physical and chemical properties of a compound are crucial for its application in synthesis and for predicting its behavior.

PropertyValueSource
Molecular Formula C₁₁H₁₄BrNO scbt.com
Molecular Weight 256.14 g/mol scbt.com
Melting Point 92 °C chemicalbook.com
Boiling Point (Predicted) 393.2 ± 35.0 °C chemicalbook.com
Density (Predicted) 1.339 ± 0.06 g/cm³ chemicalbook.com
CAS Number 626209-17-4 chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(2-phenylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGVWQHKDRIQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Chemical Reactions Involving the 2 Bromo N Phenethyl Propionamide Moiety

Nucleophilic Substitution Reactions at the α-Carbon Center

The bromine atom at the α-position to the carbonyl group makes the α-carbon of 2-bromo-N-phenethyl-propionamide an excellent electrophilic site for nucleophilic attack. This reactivity is the basis for a variety of synthetic transformations.

Stereoselective Amine Introduction via Chiral Auxiliaries and Dynamic Kinetic Resolution (DKR)

The introduction of an amine group at the α-carbon of this compound can be achieved with stereocontrol through the use of chiral auxiliaries. Chiral 1-phenylethylamine (B125046) (α-PEA), available in both enantiomeric forms, is a widely used chiral auxiliary that can induce diastereoselectivity in reactions. mdpi.comresearchgate.net In the context of this compound, a chiral auxiliary attached to the nitrogen atom can direct the incoming amine nucleophile to one face of the molecule, leading to the preferential formation of one diastereomer.

Dynamic kinetic resolution (DKR) offers an efficient strategy to synthesize enantiomerically pure amines. researchgate.net This process combines a kinetic resolution, often enzyme-catalyzed, with in-situ racemization of the less reactive enantiomer. researchgate.netrsc.org For instance, Candida antarctica lipase (B570770) B (CALB) can be used for the kinetic resolution, while a ruthenium-based catalyst can facilitate the racemization of the unreacted α-bromo amide. researchgate.net This approach allows for a theoretical yield of 100% of the desired enantiomerically pure amine. researchgate.net The use of different acyl donors, such as alkyl methoxyacetates, can further optimize the process by allowing for lower catalyst loadings. researchgate.net

Formation of Carbon-Heteroatom Bonds (e.g., C-S, C-O)

The electrophilic α-carbon of this compound readily participates in reactions with various heteroatom nucleophiles to form carbon-heteroatom bonds. numberanalytics.com These reactions are fundamental in organic synthesis for constructing complex molecules. numberanalytics.commdpi.comresearchgate.net

Table 1: Examples of Carbon-Heteroatom Bond Forming Reactions

NucleophileProduct Functional GroupReaction Conditions
Thiol (R-SH)Thioether (R-S-Cα)Base (e.g., NaH)
Alcohol (R-OH)Ether (R-O-Cα)Base (e.g., NaH), Silver(I) salts
Carboxylic Acid (R-COOH)EsterBase, Silver(I) salts

The reaction with thiols in the presence of a base, such as sodium hydride, leads to the formation of a carbon-sulfur bond, yielding a thioether derivative. Similarly, alcohols and carboxylic acids can act as nucleophiles, displacing the bromide to form ethers and esters, respectively. nih.gov The use of silver(I) salts can promote these substitution reactions. nih.gov

Radical Pathways and Reductive Transformations of the α-Bromo Amide Functionality

Beyond nucleophilic substitution, the α-bromo amide moiety can undergo reactions via radical intermediates. nih.govacs.org A single electron transfer (SET) to the α-bromoamide can lead to the abstraction of the bromine atom and the formation of a carbon-centered radical. nih.gov This radical species is highly reactive and can participate in various transformations.

Visible light photoredox catalysis provides a mild method for generating these radicals. acs.org In this process, a photocatalyst, upon absorbing light, can initiate an electron transfer to the α-bromo amide, leading to the formation of the α-carbon radical. This radical can then be trapped by various radical acceptors. Control experiments often demonstrate that the reaction is inhibited in the absence of light or the photocatalyst. nih.gov

Reductive transformations of the α-bromo amide can also be achieved electrochemically. rsc.org The electrochemical reduction of α-bromoamides involves a two-electron cleavage of the carbon-bromine bond, forming a carbanion. rsc.org This carbanion can then be protonated to yield the corresponding debrominated amide. rsc.org

Intramolecular Cyclization and Ring-Forming Reactions

The presence of the α-bromo amide functionality in a molecule with a suitably positioned nucleophilic or reactive group can lead to intramolecular cyclization reactions, forming various heterocyclic systems. nih.gov

Cyclization to Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles, 1,3-Selenazoles)

The this compound moiety can serve as a precursor for the synthesis of 1,3,4-oxadiazoles. One common method involves the reaction of an acid hydrazide with a coupling agent to form a hydrazide intermediate, which then undergoes cyclization. nih.govnih.govjchemrev.com For example, reacting a derivative of this compound with a hydrazide and then treating it with a dehydrating agent like phosphorus oxychloride can lead to the formation of a 1,3,4-oxadiazole (B1194373) ring. jchemrev.com

The synthesis of 1,3-selenazoles from α-bromo amides can be achieved by reacting them with a selenium source. researchgate.netclockss.org For instance, the reaction with isoselenocyanates can lead to the formation of 2-imino-1,3-selenazolidines, which are a class of 1,3-selenazole (B15495438) derivatives. clockss.org

Elucidating Other Characteristic Reactivities of α-Bromoamides

α-Bromoamides exhibit a range of other characteristic reactivities. For example, they can undergo elimination reactions to form α,β-unsaturated amides, particularly when treated with a base. rsc.org The formation of α-lactams (aziridinones) is another possible reaction pathway, especially when the amide nitrogen is substituted with a bulky group. nih.gov

Furthermore, α-bromoamides can participate in cross-coupling reactions. For instance, in the presence of a suitable catalyst, they can couple with organozinc reagents in a Negishi-type cross-coupling reaction. nih.gov Silver(I)-promoted reactions of α-bromo amides with allylsilanes can also lead to the formation of carbon-carbon bonds. nih.gov

Derivatization and Structural Modification Studies of 2 Bromo N Phenethyl Propionamide Analogues

Modifications at the N-Phenethyl Moiety

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to the arylation of the phenethyl group in analogues of 2-Bromo-N-phenethyl-propionamide. While specific studies on the direct C-H arylation of the phenethyl ring in this exact compound are not extensively documented, the principles of palladium-catalyzed N-arylation of primary and secondary amines are well-established and can be applied to the synthesis of N-aryl-phenethyl-propionamide derivatives. nih.govrsc.org These reactions typically involve the coupling of an aryl halide with the amine in the presence of a palladium catalyst and a suitable ligand.

Tandem N-arylation/carboamination reactions catalyzed by palladium have also been developed for the synthesis of N-aryl-2-benzylpyrrolidines from γ-amino alkenes and two different aryl bromides. nih.gov This methodology highlights the potential for creating complex, differentially arylated structures from simpler precursors, a strategy that could be adapted for the synthesis of diverse N-phenethyl-propionamide analogues.

The choice of phosphine (B1218219) ligand is crucial for the success of these transformations, with different ligands being optimal for different steps in a tandem sequence. nih.gov For instance, in a one-pot diarylation process, an in situ ligand exchange can be performed to modify the catalyst's properties after the initial arylation step. nih.gov

Table 1: Illustrative Palladium-Catalyzed Arylation Reactions for N-Phenethyl Amine Derivatives

Catalyst SystemReactantsProduct TypeReference
Pd2(dba)3 / Phosphine Ligandγ-(N-arylamino)alkene + Aryl BromideN-Aryl-2-benzylpyrrolidine nih.gov
Pd2(dba)3 / BINAPPrimary Amine + Aryl BromideN-Aryl Amine nih.gov
Pd(OAc)2 / cataCXium AAryl Bromide + SyngasAryl Aldehyde (precursor for phenethyl modification) nih.gov

This table is illustrative and based on reactions with related N-phenethyl amine structures.

The introduction of various substituents onto the aromatic ring of the N-phenethyl moiety can significantly impact the molecule's properties. In studies of related N-benzyl substituted phenethylamines, it has been shown that substituents at the 2'- and 3'-positions of the benzyl (B1604629) group are generally well-tolerated and can have a profound effect on biological activity. nih.gov Small changes in the substituents in this region can dramatically alter the affinity of the ligands for their biological targets. nih.gov

For example, in a series of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines, various substituents were introduced on the N-benzyl ring to probe the requirements for optimal affinity and selectivity. nih.gov These findings suggest that a similar approach could be used to modulate the properties of this compound analogues.

Table 2: Examples of Substituents on the N-Aryl Moiety and Their Effects in Analogous Systems

Substituent PositionSubstituentObserved Effect in Analogous SystemsReference
2'VariedProfoundly affects affinity and selectivity nih.gov
3'VariedGenerally well-tolerated nih.gov
4'BromoStudied in the context of 5-HT2A/2C receptor agonists nih.gov
paraChloroIn N-p-chloro-phenethylnorhydromorphone, led to potent partial agonism at MOR and full agonism at DOR nih.gov

This table presents examples from related N-benzyl phenethylamine (B48288) and morphinan (B1239233) systems to illustrate the potential impact of substituents.

Functionalization at the Amide Nitrogen and Carbonyl Groups

The amide functional group itself provides opportunities for derivatization. The amide nitrogen can be further substituted, and the carbonyl group can undergo various reactions. While the amide bond is generally stable, it can participate in a range of chemical transformations under specific conditions.

Reactions involving the amide nitrogen in related systems include N-alkylation and N-arylation. The carbonyl group can be reduced to an amine using strong reducing agents like lithium aluminum hydride. Furthermore, the α-bromo substituent makes the α-carbon susceptible to nucleophilic substitution, providing a route to a variety of α-functionalized propionamides.

In a study on 2-bromo-5-nitro-N-phenylbenzamide, the bromo- and nitro-substituents were key for its biological activity as a PPARγ antagonist. nih.gov This highlights how functional groups on the core structure, in addition to the N-phenethyl moiety, can be critical.

Table 3: Potential Functionalization Reactions at the Amide and α-Position

Reaction TypeReagentsPotential Product
N-AlkylationAlkyl halide, BaseN-Alkyl-2-bromo-N-phenethyl-propionamide
Carbonyl ReductionLiAlH4N-(2-Phenylethyl)propan-1-amine derivative
α-SubstitutionNucleophile (e.g., R2NH, ROH, RSH)2-(Nucleophilically substituted)-N-phenethyl-propionamide
Hofmann RearrangementBr2, NaOH1-Phenylethylamine (B125046) derivative (with loss of carbonyl group)

This table is illustrative of general amide and α-haloamide reactivity.

Chiral Derivatization and Enantioselective Transformations Guided by Chiral Inducers

The presence of a chiral center at the α-carbon of the propionamide (B166681) moiety in this compound means that it can exist as a pair of enantiomers. The synthesis and study of enantiomerically pure forms of such compounds are of significant interest as different enantiomers often exhibit distinct biological activities.

Chiral resolution of racemic mixtures can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the individual enantiomers. nih.gov Preparative HPLC using a chiral stationary phase is another common method for separating enantiomers. nih.gov

Enantioselective synthesis aims to produce a single enantiomer directly. This can be achieved by using a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. In the context of related compounds, such as the synthesis of β-amino acids, (R)- or (S)-α-phenylethylamine has been used as a chiral auxiliary. nih.gov

In the synthesis of related phenylmorphans, optical resolutions were accomplished by forming salts with enantiomerically pure chiral acids. nih.gov This approach could be applicable to the resolution of racemic this compound.

Table 4: Examples of Chiral Resolution and Enantioselective Synthesis Strategies

MethodDescriptionExample Application (in related systems)Reference
Chiral Resolution
Diastereomeric Salt FormationFormation of salts with a chiral acid or base, followed by separation.Resolution of phenylmorphan (B1201687) derivatives using chiral acids. nih.gov
Preparative Chiral HPLCChromatographic separation on a chiral stationary phase.Resolution of N-phenethyl analogues of oxide-bridged phenylmorphans. nih.gov
Enantioselective Synthesis
Chiral AuxiliaryUse of a chiral molecule to direct the stereochemistry of a reaction.Use of (R)- or (S)-α-phenylethylamine in the synthesis of β-amino acids. nih.gov

This table illustrates general methods for obtaining enantiomerically pure compounds, with examples from related chemical classes.

Applications in Organic Synthesis and Advanced Materials

Role as a Key Electrophilic Building Block in Diverse Synthetic Transformations

2-Bromo-N-phenethyl-propionamide serves as a potent electrophilic building block in a wide array of synthetic transformations. The inherent reactivity of the α-bromo position allows for facile substitution reactions with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility in constructing more elaborate molecular structures.

The electrophilic nature of the α-carbon in this compound is a consequence of the inductive electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This polarization of the C-Br bond makes the carbon atom electron-deficient and thus a prime target for nucleophilic attack. A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can displace the bromide ion, providing a versatile platform for molecular elaboration.

Property Value
IUPAC Name 2-bromo-N-(2-phenylethyl)propanamide
Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
Canonical SMILES CCC(C(=O)NCCc1ccccc1)Br

Interactive Data Table 1: Physicochemical Properties of this compound

The utility of this compound as a precursor extends to the synthesis of intricate molecular scaffolds and valuable synthetic intermediates. Its ability to participate in various coupling reactions and cyclization strategies makes it an important starting material for molecules with potential applications in medicinal chemistry and materials science. For instance, the phenethyl group itself is a recognized pharmacophore present in numerous bioactive compounds, and its incorporation into more complex structures via the reactivity of the α-bromo amide functionality is a key synthetic strategy.

Research on analogous α-bromo amides has demonstrated their successful application in transition metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively. By analogy, this compound can be envisaged to react with boronic acids, terminal alkynes, or amines under appropriate catalytic conditions to yield α-arylated, α-alkynylated, or α-aminated propionamide (B166681) derivatives. These products can then serve as advanced intermediates for the synthesis of pharmaceuticals and other functional molecules.

Intramolecular reactions of N-substituted α-haloamides are a powerful method for the construction of cyclic structures. In the case of this compound, the phenethyl group provides a potential nucleophile for intramolecular cyclization. Depending on the reaction conditions, intramolecular Friedel-Crafts-type reactions or other cyclization pathways could lead to the formation of lactams and other heterocyclic systems containing the N-phenethyl moiety.

Reaction Type Potential Nucleophile Resulting Bond Potential Product Scaffold
Nucleophilic SubstitutionAmines, Alcohols, ThiolsC-N, C-O, C-Sα-Amino, α-Alkoxy, α-Thio amides
Cross-CouplingBoronic Acids, AlkynesC-Cα-Aryl, α-Alkynyl amides
Intramolecular CyclizationPhenethyl groupC-CLactams, Benzo-fused heterocycles

Interactive Data Table 2: Potential Synthetic Transformations of this compound

Contribution to the Construction of Novel Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large proportion of approved drugs containing at least one heterocyclic ring. The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of novel heterocyclic systems.

One of the most common applications of α-haloamides in heterocyclic synthesis is in the construction of nitrogen-containing rings. Through reactions with suitable binucleophiles, this compound can be used to form various heterocyclic scaffolds. For example, reaction with a 1,2-diamine could lead to the formation of a piperazinone ring, a common motif in pharmacologically active compounds. Similarly, reaction with a 1,2-aminoalcohol could yield a morpholinone structure. The N-phenethyl substituent would be incorporated into the final heterocyclic product, potentially influencing its biological activity.

Furthermore, intramolecular cyclization strategies can be employed to generate heterocyclic systems. For instance, under basic conditions, intramolecular N-alkylation of the amide nitrogen by the α-bromo carbon could potentially lead to the formation of a four-membered azetidinone (β-lactam) ring, although this is a less common pathway for N-alkyl amides. More plausibly, intramolecular reactions involving the phenethyl ring, as mentioned earlier, can lead to the formation of benzo-fused nitrogen heterocycles. These types of ring systems are prevalent in many natural products and synthetic drugs.

Utility in the Development of Chemically Diverse Compound Libraries

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The reliable and versatile reactivity of this compound makes it an excellent building block for the combinatorial synthesis of chemically diverse libraries of small molecules.

By reacting this compound with a diverse set of nucleophiles in a parallel synthesis format, a large library of α-substituted N-phenethyl-propionamide derivatives can be rapidly generated. Each compound in the library would share the common N-phenethyl-propionamide core but would differ in the substituent at the α-position. This diversity-oriented approach allows for the exploration of a broad chemical space in the search for new bioactive compounds.

Moreover, this compound can be employed in multicomponent reactions (MCRs). MCRs are one-pot reactions in which three or more reactants combine to form a single product that contains substantial portions of all the starting materials. The efficiency and atom economy of MCRs make them highly suitable for the construction of compound libraries. By designing an MCR that utilizes this compound as one of the components, it is possible to generate complex and diverse molecular scaffolds in a single synthetic step. This approach significantly accelerates the drug discovery process by providing a rapid means to generate novel chemical entities for biological screening.

Structure Reactivity Relationship Sar Studies of 2 Bromo N Phenethyl Propionamide Derivatives

Influence of α-Substituents on Chemical Reactivity Profiles and Transformation Pathways

The α-carbon of 2-Bromo-N-phenethyl-propionamide, being directly attached to the bromine atom, is the primary site of chemical reactions. The nature of the substituents at this position dictates the stability of potential intermediates and transition states, thereby guiding the reaction along specific pathways such as nucleophilic substitution (SN1 or SN2) or elimination.

The general reactivity of α-haloamides is diverse; the electrophilic α-carbon is susceptible to attack by nucleophiles, but under basic conditions, the α-proton can be removed, turning the α-carbon into a nucleophilic center. mdpi.com The substitution of the α-halogen by nucleophiles is a common pathway for forming new carbon-nitrogen or carbon-carbon bonds. mdpi.com

For instance, introducing alkyl groups at the α-position can alter the reaction mechanism. A primary α-carbon (no alkyl substituents) generally favors an SN2 mechanism, characterized by a backside attack of a nucleophile. As alkyl substitution increases (e.g., from a hydrogen in an α-bromoacetamide derivative to a methyl group in the propionamide (B166681) scaffold), steric hindrance around the reaction center increases, which can slow down the SN2 reaction rate. Concurrently, the increased substitution provides greater stability to a potential carbocation intermediate, which may open up an SN1 pathway, particularly with weaker nucleophiles or in polar, protic solvents.

The electronic nature of the α-substituent is also critical. An electron-withdrawing group at this position would further polarize the C-Br bond, enhancing the electrophilicity of the α-carbon but potentially destabilizing a carbocation intermediate, thus favoring an SN2 pathway. Conversely, an electron-donating group could stabilize a carbocation, favoring an SN1 mechanism.

Table 1: Representative Influence of α-Substituents on the Nucleophilic Substitution Rate of N-Phenethyl-2-bromoamides.

α-Substituent (R) in N-Phenethyl-2-bromo-R-acetamideExpected Primary PathwayHypothetical Relative Rate Constant (krel)
Hydrogen (-H)SN21.00
Methyl (-CH3)Mixed SN2/SN10.45
Phenyl (-C6H5)SN1 (stabilized carbocation)5.20

Impact of N-Phenethyl Moiety Modifications on Reaction Selectivity and Yield

Modifications to the N-phenethyl group, particularly substituents on the aromatic ring, can exert significant electronic and steric effects on the reactivity of the α-carbon, even though they are several bonds away. The nitrogen atom's lone pair of electrons can be delocalized into the amide carbonyl group, a resonance effect that is fundamental to the structure and stability of amides. wikipedia.org The extent of this delocalization can be modulated by the electronic properties of the N-substituent.

An electron-donating group (e.g., -OCH3, -CH3) on the phenyl ring of the phenethyl moiety increases the electron density on the nitrogen atom. This enhanced electron density can be further delocalized into the carbonyl, which in turn can slightly decrease the electron-withdrawing effect of the amide group on the α-carbon. This would make the α-carbon less electrophilic and could decrease the rate of nucleophilic substitution.

Conversely, an electron-withdrawing group (e.g., -NO2, -CN) on the phenyl ring pulls electron density away from the nitrogen atom. This reduces the delocalization of the nitrogen's lone pair into the carbonyl, making the carbonyl group more effectively electron-withdrawing. This inductive effect increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack and thereby increasing the reaction rate. Such electronic transmission has been observed to be a critical factor in determining reaction barriers in related systems. nih.gov

Steric hindrance from bulky substituents on the phenethyl group, particularly at the ortho positions of the phenyl ring or on the ethyl chain, can also play a role. Bulky groups can restrict the rotation around the N-C bond and may influence the preferred conformation of the molecule, which could affect the accessibility of the α-carbon to incoming nucleophiles, thus impacting reaction yields.

Table 2: Representative Yields for the Reaction of Substituted 2-Bromo-N-phenethyl-propionamides with a Standard Nucleophile.

Substituent on Phenethyl Ring (para-position)Electronic EffectHypothetical Reaction Yield (%)
Methoxy (-OCH3)Electron-Donating75
Hydrogen (-H)Neutral82
Chloro (-Cl)Electron-Withdrawing88
Nitro (-NO2)Strongly Electron-Withdrawing94

Correlation of Electronic and Steric Effects with Observed Reaction Outcomes

The relationship between the electronic properties of substituents and reaction rates can be quantitatively described by the Hammett equation. wikipedia.org This linear free-energy relationship correlates the logarithm of the reaction rate constant (k) or equilibrium constant (K) with a substituent constant (σ) and a reaction constant (ρ). The substituent constant, σ, quantifies the electronic effect of a particular substituent, while the reaction constant, ρ, measures the sensitivity of the reaction to these electronic effects. viu.ca

For the nucleophilic substitution reaction of this compound derivatives substituted on the phenyl ring, a Hammett plot would correlate log(kX/kH) against the σ value for each substituent X.

A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups. This would be expected for a nucleophilic substitution at the α-carbon, as electron-withdrawing groups on the phenethyl ring enhance the electrophilicity of the reaction center. The transition state would be stabilized by the delocalization of developing negative charge.

A negative ρ value would suggest that the reaction is favored by electron-donating groups, which would imply the development of positive charge in the transition state, such as in an SN1-type mechanism where carbocation formation is the rate-determining step.

The magnitude of ρ indicates the extent of charge development in the transition state and the sensitivity of the reaction to substituent effects. A large ρ value signifies high sensitivity. libretexts.org

Table 3: Representative Data for a Hammett Plot of the Nucleophilic Substitution of para-Substituted 2-Bromo-N-phenethyl-propionamides.

Substituent (X)Hammett Constant (σp)Hypothetical Relative Rate (kX/kH)log(kX/kH)
-OCH3-0.270.45-0.35
-CH3-0.170.68-0.17
-H0.001.000.00
-Cl0.232.100.32
-CN0.668.500.93
-NO20.7815.201.18

Q & A

Basic: What are the optimal synthetic routes for 2-Bromo-N-phenethyl-propionamide, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves bromination of the parent amide. Key steps include:

  • Brominating Agents : Use N-bromosuccinimide (NBS) or molecular bromine (Br₂) in inert solvents like dichloromethane or chloroform. NBS offers better regioselectivity and safety compared to Br₂ .
  • Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., over-bromination).
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) or GC-MS.
  • Purification : Recrystallization from ethanol/water yields >85% purity. Adjust solvent polarity to optimize crystal formation .

Basic: Which analytical techniques are most reliable for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for doublets near δ 4.2–4.5 ppm (CH₂ adjacent to bromine) and aromatic protons (δ 7.2–7.5 ppm).
    • ¹³C NMR : Confirm the carbonyl signal at ~170 ppm and brominated carbon at ~40 ppm .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ with isotopic peaks matching bromine’s 1:1 ratio (m/z 256/258) .
  • Chromatography : Use GC with OV-101 columns (isothermal at 200°C) for purity assessment. Retention indices (~1574) help cross-validate identity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite).
  • Waste Disposal : Collect halogenated waste in sealed containers for incineration .

Advanced: How can researchers address regioselectivity challenges during bromination of N-phenethyl-propionamide derivatives?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic bromination at the α-carbon. Non-polar solvents may lead to β-bromination .
  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer bromine to desired positions.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict bromine’s electronic affinity at different sites. Compare with experimental ¹H NMR shifts to validate .

Advanced: What strategies are effective for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

Methodological Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., for tyrosine kinases). IC₅₀ values <10 µM suggest potency .
    • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities with target enzymes. Validate via SPR (surface plasmon resonance) for kinetic parameters (Kd, Kon/Koff) .
  • Cytotoxicity Screening : Test against HEK-293 cells using MTT assays. EC₅₀ >50 µM indicates low toxicity .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Crystal Growth : Use slow evaporation from acetonitrile at 4°C to obtain single crystals.
  • Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation (λ = 0.71073 Å).
  • Structural Insights :
    • Confirm bromine’s position via electron density maps.
    • Analyze torsion angles (e.g., C-Br-C=O) to assess steric effects.
    • Compare with DFT-optimized geometries to validate computational models .

Advanced: How should researchers reconcile contradictory data in bromination yields reported across studies?

Methodological Answer:

  • Variable Analysis :
    • Reagent Purity : Ensure NBS is freshly sublimated (>99% purity) to avoid moisture-induced side reactions.
    • Solvent Drying : Use molecular sieves in chloroform to prevent hydrolysis.
    • Kinetic Profiling : Perform time-course studies (sampling every 15 min) to identify optimal reaction duration.
  • Statistical Tools : Apply ANOVA to compare yields under different conditions (e.g., NBS vs. Br₂). Significant differences (p < 0.05) highlight critical variables .

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